molecular formula C12H13NO3 B1194614 4,7-Dimethoxy-1-methyl-2-quinolinone

4,7-Dimethoxy-1-methyl-2-quinolinone

Cat. No. B1194614
M. Wt: 219.24 g/mol
InChI Key: SXFIYFZKRCNLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-dimethoxy-1-methyl-2-quinolinone is a member of quinolines.

Scientific Research Applications

Synthesis and Characterization

4,7-Dimethoxy-1-methyl-2-quinolinone and its derivatives are often synthesized for potential pharmacological activities. For instance, Tang Jiel (2013) focused on synthesizing new quinolone derivatives like 7,8-dimethoxy-2(1H)-quinolinone-3-formic acid methyl ester, which are characterized for their structure and potential pharmacological uses (Tang Jiel, 2013).

Natural Sources and Derivatives

Research has identified 4,7-Dimethoxy-1-methyl-2-quinolinone in natural sources. For example, Manandhar et al. (1985) isolated similar compounds from Euodia lunu-ankenda and synthesized its isomers, highlighting the presence of such compounds in nature (Manandhar et al., 1985).

Antibacterial Activity

The antibacterial properties of related compounds are also a significant area of study. Asghari et al. (2014) investigated the antibacterial activity of compounds derived from 4-hydroxy-1-methyl-2(1H)-quinolinone, indicating their effectiveness against bacteria like Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).

Chemical Reactions and Derivatives

Research by Chauncey and Grundon (1990) on the reactions of heterocyclic quinone methides, derived from similar compounds, adds to the understanding of the chemical properties and potential applications of these derivatives (Chauncey & Grundon, 1990).

Novel Compounds Synthesis

Studies such as that by Campbell, Davidowitz, and Jackson (1990), which focus on isolating and synthesizing new quinolinone alkaloids from Agathosma species, contribute to the development of novel compounds with potential applications in various fields (Campbell, Davidowitz, & Jackson, 1990).

Fluorescence Derivatization in Chromatography

In chromatography, derivatives of 4,7-Dimethoxy-1-methyl-2-quinolinone have been used as fluorescence derivatization reagents. Yamaguchi et al. (1985) demonstrated its use in high-performance liquid chromatography for sensitive detection of carboxylic acids (Yamaguchi et al., 1985).

Phytochemical Studies

Research into the phytochemical properties of plants has also revealed the presence of similar compounds. Intekhab, Aslam, and Khalid (2011) isolated quinolinone alkaloids from Glycosmis mauritiana, indicating the compound's occurrence in various plant species (Intekhab, Aslam, & Khalid, 2011).

properties

Product Name

4,7-Dimethoxy-1-methyl-2-quinolinone

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4,7-dimethoxy-1-methylquinolin-2-one

InChI

InChI=1S/C12H13NO3/c1-13-10-6-8(15-2)4-5-9(10)11(16-3)7-12(13)14/h4-7H,1-3H3

InChI Key

SXFIYFZKRCNLLT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)C(=CC1=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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